cis-2-Butene
Overview
Description
cis-2-Butene: is an acyclic alkene with the molecular formula C4H8 . It is one of the simplest alkenes exhibiting cis-trans isomerism E/Z isomerism ), meaning it exists as two geometric isomers: **cis
Mechanism of Action
Target of Action
cis-2-Butene is an unsaturated olefinic hydrocarbon . It is used as a precursor in the polymerization of gasoline and to synthesize butadiene and other aliphatic C4/C5 organic molecules . It is also employed as a cross-linking agent .
Mode of Action
This compound, as an alkene, can undergo various chemical reactions, including addition, oxidation, and polymerization. The double bond in this compound can react with other substances, leading to the formation of new compounds . For example, it can react with peroxycarboxylic acid to form an oxacyclopropane ring .
Biochemical Pathways
This compound can participate in various biochemical pathways. For instance, it can undergo ozonolysis, a process where ozone reacts with alkenes through association with the carbon-carbon double bond, forming primary ozonides, Criegee intermediates, and secondary ozonides .
Pharmacokinetics
The metabolism of this compound would involve its conversion into various metabolites, which would then be excreted .
Result of Action
The result of this compound’s action depends on the specific reaction it is involved in. For instance, in the polymerization of gasoline, this compound acts as a building block, contributing to the formation of larger hydrocarbon chains . In the synthesis of butadiene and other aliphatic C4/C5 organic molecules, this compound serves as a precursor .
Biochemical Analysis
Biochemical Properties
The role of cis-2-Butene in biochemical reactions is primarily observed in the process of ozonolysis . In this reaction, this compound interacts with ozone, leading to the formation of primary intermediates . The nature of these interactions involves a highly exothermic concerted 1,3-dipolar cyclo-addition of ozone to the C=C double bond forming primary ozonide .
Cellular Effects
It is known that the products of its ozonolysis reaction can influence cell function .
Molecular Mechanism
The molecular mechanism of this compound involves a series of reactions. Initially, it forms a primary ozonide with ozone, which then decomposes to produce a primary carbonyl and a highly reactive carbonyl oxide intermediate, referred to as the Criegee intermediate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, during the ozonolysis of this compound, new bands whose intensity increased with annealing were observed, indicating the formation of primary ozonides, Criegee intermediates, and secondary ozonides .
Metabolic Pathways
This compound is involved in the ozonolysis metabolic pathway. This pathway involves the interaction of this compound with ozone, leading to the formation of primary ozonides, Criegee intermediates, and secondary ozonides .
Properties
IUPAC Name |
(Z)-but-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQRGUVFOMOMEM-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | cis-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027224 | |
Record name | 2-Butene, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS. | |
Record name | 2-Butene, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | cis-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
3.72 °C, 3.7 °C | |
Record name | cis-2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | cis-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
-11.99 °C (10.42 °F) - closed cup, Flammable gas | |
Record name | cis-2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | cis-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 658 mg/L at 25 °C, Insoluble in water, Soluble in most organic solvents, Soluble in benzene; very soluble in alcohol, ether, Solubility in water, mg/l at 25 °C: 658 (very slightly soluble) | |
Record name | cis-2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | cis-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
0.616 g/cu cm at 25 °C, Density (at the boiling point of the liquid): 0.6 kg/l | |
Record name | cis-2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | cis-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
1.9 (Air = 1), Relative vapor density (air = 1): 1.9 | |
Record name | cis-2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | cis-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure: 1410 mm Hg at 21 °C, Vapor pressure = 1360 mm Hg at 20 °C, 1,600 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 181 | |
Record name | cis-2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | cis-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
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Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Flammable gas, Colorless gas | |
CAS No. |
590-18-1 | |
Record name | cis-2-Butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | cis-2-Butene | |
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Record name | 2-Butene, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Butene, (2Z)- | |
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Record name | (Z)-but-2-ene | |
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Record name | 2-BUTENE, (Z)- | |
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Record name | cis-2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | cis-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
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Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-138.89 °C, -138.7 °C | |
Record name | cis-2-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | cis-2-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is cis-2-butene-1,4-dial formed in biological systems?
A1: this compound-1,4-dial is generated through the metabolic activation of furan [], a heterocyclic organic compound found in various food sources. This bioactivation process primarily involves cytochrome P450 enzymes, particularly cytochrome P450 2E1 [, ], which catalyze the oxidation of furan to yield the reactive dialdehyde.
Q2: What makes this compound-1,4-dial a significant metabolite in furan toxicology?
A2: Unlike its parent compound, this compound-1,4-dial is highly reactive with cellular nucleophiles, including glutathione, amino acids, and DNA bases [, , ]. This reactivity arises from its α,β-unsaturated dialdehyde structure, enabling it to form covalent adducts with crucial biomolecules []. Such interactions are believed to be central to furan's hepatotoxic and carcinogenic properties [, ].
Q3: What evidence supports the role of this compound-1,4-dial in furan's genotoxicity?
A3: this compound-1,4-dial exhibits mutagenic activity in the Ames assay, particularly in bacterial strains susceptible to aldehydes []. Additionally, studies have confirmed its ability to form adducts with DNA bases like 2'-deoxycytidine, 2'-deoxyadenosine, and 2'-deoxyguanosine [, ], further strengthening the case for its genotoxic potential.
Q4: How does glutathione influence the toxicity of this compound-1,4-dial?
A4: Glutathione plays a crucial detoxification role by conjugating with this compound-1,4-dial, forming detectable conjugates excreted in the urine [, ]. This conjugation process effectively neutralizes the reactive dialdehyde, mitigating its toxic effects [].
Q5: Beyond glutathione, what other amino acid adducts of this compound-1,4-dial have been identified?
A5: Research has identified various amino acid adducts, including those involving N-acetylcysteine, N-acetyllysine, and cysteinylglycine []. These findings, alongside the detection of degraded protein adducts in the bile of furan-treated rats, suggest that protein alkylation by this compound-1,4-dial could be a key event in furan toxicity [].
Q6: What is the molecular formula and weight of this compound-1,4-dial?
A6: this compound-1,4-dial has the molecular formula C4H4O2 and a molecular weight of 84.07 g/mol.
Q7: How can this compound-1,4-dial be detected and quantified in biological samples?
A7: Various analytical techniques are employed, with high-performance liquid chromatography coupled with electrochemical detection (HPLC-EC) being a prominent method []. Additionally, capillary liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has proven valuable in identifying and characterizing this compound-1,4-dial-derived metabolites in biological samples [, ].
Q8: How does this compound behave in the context of catalytic isomerization?
A9: this compound can undergo isomerization to its trans isomer or to 1-butene in the presence of various catalysts [, , ]. This process is often investigated using solid acid catalysts like zeolites, metal oxides, and metal ion-exchanged silica gels [, , , , ].
Q9: What factors influence the selectivity of this compound isomerization?
A10: Several factors contribute to the selectivity of isomerization, including the type of catalyst used, reaction temperature, and presence of promoters or co-catalysts [, , ]. For instance, acidic properties of the catalyst surface, such as the type and strength of acid sites, significantly influence the reaction pathway and isomer distribution [, , ].
Q10: Can you elaborate on the role of van der Waals interactions in this compound isomerization?
A11: Recent studies highlight the importance of considering van der Waals interactions between the reacting molecule and the catalyst surface when predicting product selectivity []. These interactions can influence the transition state energy and geometry, impacting the relative formation of cis and trans isomers. For instance, strong van der Waals interactions between the reactant and a flat catalyst surface can lead to a late transition state with a high energy barrier, favoring a specific isomer [].
Q11: How is computational chemistry utilized in studying this compound-1,4-dial?
A12: Computational methods are valuable tools for elucidating reaction mechanisms, predicting adduct structures, and understanding the kinetics of this compound-1,4-dial interactions [, ]. Density functional theory (DFT) calculations are particularly useful in determining reaction pathways and calculating thermodynamic parameters like Gibbs free energy [, , ].
Q12: How have computational studies contributed to understanding the reaction of this compound-1,4-dial with 2'-deoxycytidine?
A13: DFT calculations have been employed to model the multistep reaction between this compound-1,4-dial and 2'-deoxycytidine []. These studies have identified potential intermediates and transition states, providing insights into the reaction mechanism and the formation of various diastereomeric adducts [].
Q13: What is the significance of computationally verifying UV and NMR spectra in this context?
A14: Computational verification of experimental UV and NMR spectra serves as a critical validation step for the proposed structures of reaction products []. This approach ensures consistency between theoretical predictions and experimental observations, enhancing the reliability of the proposed reaction pathways and adduct structures.
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